molecular formula C15H17FN4 B1396406 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine CAS No. 1338674-66-0

1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine

Cat. No. B1396406
M. Wt: 272.32 g/mol
InChI Key: JAJVFZYNCDAAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine” is a chemical compound with the molecular formula C15H17FN4 . It has a molecular weight of 272.32 g/mol .

Other physical and chemical properties such as color and form are reported in the product specification .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been investigated in the context of synthesizing triazolopyridazines, demonstrating its utility in producing novel heterocyclic compounds (Peet, 1984).
  • It is also involved in the synthesis of anticonvulsant compounds, highlighting its potential in creating therapeutic agents (Georges, Vercauteren, Evrard, & Durant, 1989).

Structural Analysis and Properties

Pharmacological Research

  • Research has explored its potential in creating ALK inhibitors for cancer treatment, demonstrating its relevance in oncological drug development (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).
  • It's also studied in the context of Aurora kinase inhibition, further emphasizing its role in cancer therapy (ヘンリー,ジェームズ, 2006).

Other Potential Applications

  • The compound is researched for its role in synthesizing agents with potential analgesic properties, indicating its broader pharmaceutical significance (Aggarwal, Kaushik, Kumar, & Saini, 2020).
  • Its structural analogs have been examined for antipsychotic potential, showing its versatility in different therapeutic areas (Raviña, Negreira, Cid, Masaguer, Rosa, Rivas, Fontenla, Loza, Tristán, Cadavid, Sanz, & Lozoya, 1999).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources . It’s recommended to handle this compound with appropriate safety measures and consult the Material Safety Data Sheet (MSDS) for detailed information.

properties

IUPAC Name

1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4/c16-12-3-1-2-11(10-12)14-4-5-15(19-18-14)20-8-6-13(17)7-9-20/h1-5,10,13H,6-9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJVFZYNCDAAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NN=C(C=C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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